3-{3-[(5-chloro-1,3-benzoxazol-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile
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Description
The compound contains a benzoxazole ring, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring . Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor that are known to play a crucial role in the regulation of sleep and wakefulness .
Mode of Action
This compound acts as a dual orexin receptor antagonist . It binds to both orexin receptor subtypes (Orexin 1 and Orexin 2), inhibiting the action of orexin neuropeptides. This inhibition can lead to a decrease in wakefulness and an increase in sleep .
Biochemical Pathways
It is known that orexin receptors are involved in various physiological processes, including feeding behavior, energy homeostasis, and the sleep-wake cycle . By antagonizing these receptors, the compound could potentially affect these pathways and their downstream effects.
Result of Action
The primary result of the compound’s action is a decrease in wakefulness and an increase in sleep . This makes it a potential candidate for the treatment of conditions like insomnia .
Properties
IUPAC Name |
3-[3-[(5-chloro-1,3-benzoxazol-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O/c1-22(16-21-12-6-10(17)2-3-14(12)24-16)11-8-23(9-11)15-13(7-18)19-4-5-20-15/h2-6,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNBJHFDOJIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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